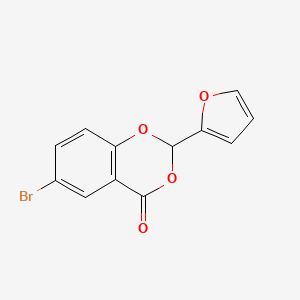phosphanium bromide CAS No. 831222-82-3](/img/structure/B14193416.png)
[(4-Methoxy-1-benzothiophen-6-yl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide is an organophosphorus compound with the chemical formula C28H25BrOPS. It is a bromide salt of a phosphonium cation and is known for its applications in organic synthesis, particularly in the Wittig reaction. This compound is a white solid that is soluble in polar organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide can be synthesized by treating triphenylphosphine with a suitable alkylating agent such as methyl bromide. The reaction typically proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ]
Industrial Production Methods
In an industrial setting, the synthesis of (4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide involves the use of large-scale reactors where triphenylphosphine is reacted with methyl bromide under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide involves the formation of a phosphonium ylide intermediate in the Wittig reaction. This ylide then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Uniqueness
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide is unique due to the presence of the 4-methoxy-1-benzothiophen-6-yl group, which imparts specific reactivity and properties that are different from other similar compounds. This makes it particularly useful in specialized organic synthesis applications.
Eigenschaften
CAS-Nummer |
831222-82-3 |
|---|---|
Molekularformel |
C28H24BrOPS |
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
(4-methoxy-1-benzothiophen-6-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H24OPS.BrH/c1-29-27-19-22(20-28-26(27)17-18-31-28)21-30(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XVLUHARRGWFMCR-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C2C=CSC2=CC(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)


![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)


![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)

![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)


